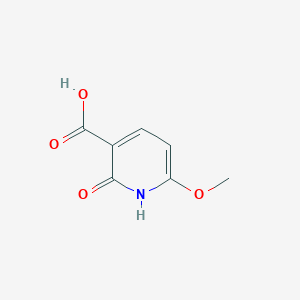

6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

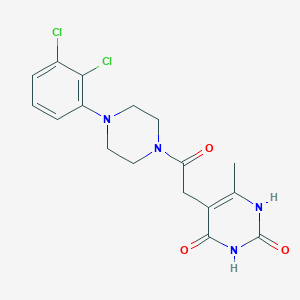

6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that is used in the synthesis of various pharmaceuticals . It is a key intermediate in the preparation of second-generation integrase strand transfer inhibitors (INSTIs) such as Dolutegravir, Bictegravir, and Cabotegravir, which are FDA-approved for the treatment of HIV-1 infection .

Synthesis Analysis

The synthesis of this compound involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .Molecular Structure Analysis

The molecular formula of this compound is C6H5NO3 . Its molecular weight is 139.11 g/mol . The structure of this compound includes a pyridine ring, which is a significant synthon in heterocyclic synthesis .Chemical Reactions Analysis

The chemical reactions involving this compound include its reaction with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 139.11 g/mol . It has a molecular formula of C6H5NO3 . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 245.06880783 g/mol . The topological polar surface area is 75.6 Ų .Applications De Recherche Scientifique

Coordination Chemistry

Lanthanide-organic frameworks utilizing derivatives of 6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid have been synthesized under hydrothermal conditions. These frameworks exhibit novel three-dimensional architectures and show potential for applications in materials science due to their unique topologies and weak coupling interactions between lanthanide ions (Liu et al., 2009).

Medicinal Chemistry

Compounds related to this compound have been identified as potent antagonists of the alpha(v)beta(3) receptor, showing significant potential for the prevention and treatment of osteoporosis. These compounds have demonstrated excellent in vitro profiles and efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).

Catalysis

Substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates derived from 6-Methoxycarbonylpyridine-2-carboxylic acid have been prepared and utilized to form stable complexes with Cu(II) ions. These complexes exhibit catalytic activity in addition reactions of terminal alkynes to imines, offering a new avenue for the synthesis of propargylamines (Drabina et al., 2010).

Fluorescence Applications

Derivatives of this compound have been synthesized and characterized for their fluorescence properties in solid-state. These compounds exhibit excellent fluorescence in ethanol solution and the solid state, highlighting their potential as fluorescent materials in various applications (Shi et al., 2017).

Synthesis of Biologically Active Derivatives

Methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, derivatives of 6-methylsulfanyl-1,4-dihydropyridine-3-carboxylic acid esters, have been synthesized and shown to undergo enantioselective lipase-catalyzed kinetic resolution. These derivatives hold promise for the development of new biologically active compounds (Andzans et al., 2013).

Mécanisme D'action

Mode of Action

It is known that the compound is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which is synthesized by the reaction of meldrum’s acid with triethyl orthoformate and aniline . This suggests that the compound might interact with its targets in a similar manner to other 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.

Biochemical Pathways

It is known that 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as drug precursors or perspective ligands , suggesting that they may be involved in various biochemical pathways.

Result of Action

It is known that 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as drug precursors or perspective ligands , suggesting that they may have various molecular and cellular effects.

Action Environment

It is known that the compound is stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may be necessary for its stability.

Propriétés

IUPAC Name |

6-methoxy-2-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-5-3-2-4(7(10)11)6(9)8-5/h2-3H,1H3,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPLDFOAXLYNFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C(=O)N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978155.png)

![5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2978157.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2978158.png)

![3-[(2,5-Dimethylphenyl)methyl]-8-(5-chloro-2-methoxyphenyl)-1-methyl-1,3,5-tri hydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2978165.png)

![4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2978174.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978175.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2978176.png)